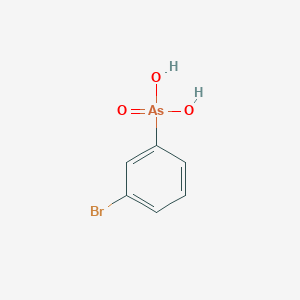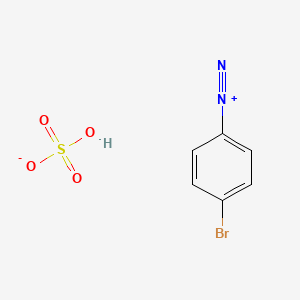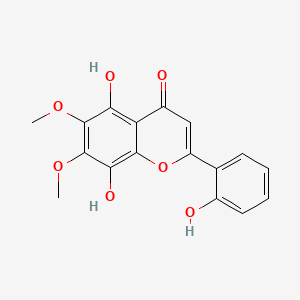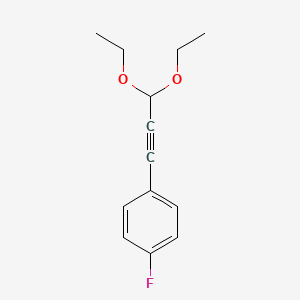
(3-Bromophenyl)arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl)arsonic acid is an organoarsenic compound with the molecular formula C6H6AsBrO3. It is a derivative of arsonic acid where a bromine atom is substituted at the third position of the phenyl ring. This compound is part of a broader class of arsonic acids, which are known for their applications in various fields, including medicine and agriculture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)arsonic acid typically involves the electrophilic aromatic substitution of an activated aromatic substrate with arsenic acid as the electrophile. One common method is the Béchamp reaction, which proceeds according to the following stoichiometry:
C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O
In this reaction, aniline reacts with arsenic acid to produce arsanilic acid, which can then be brominated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromophenyl)arsonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing species.
Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce various substituted phenyl arsonic acids .
Aplicaciones Científicas De Investigación
(3-Bromophenyl)arsonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of (3-Bromophenyl)arsonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to proteins and enzymes, potentially inhibiting their function. This interaction can lead to various biological effects, including the induction of apoptosis in certain cell types .
Comparación Con Compuestos Similares
Similar Compounds
Phenylarsonic acid: Similar structure but lacks the bromine atom.
Methylarsonic acid: Contains a methyl group instead of a phenyl group.
Arsanilic acid: Similar structure but with an amino group instead of bromine .
Uniqueness
(3-Bromophenyl)arsonic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.
Propiedades
| 76752-25-5 | |
Fórmula molecular |
C6H6AsBrO3 |
Peso molecular |
280.94 g/mol |
Nombre IUPAC |
(3-bromophenyl)arsonic acid |
InChI |
InChI=1S/C6H6AsBrO3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H,(H2,9,10,11) |
Clave InChI |
UGQCTAOOOGVNET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)




![4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14440086.png)
![1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione](/img/structure/B14440091.png)
![Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440097.png)
